molecular formula C16H16ClN3O2 B2731739 N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 1903821-15-7

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2731739
CAS No.: 1903821-15-7
M. Wt: 317.77
InChI Key: PEMWXJHPRDEFCF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a chlorophenyl group and a pyridin-2-yloxy moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable amine, the pyrrolidine ring can be constructed via cyclization reactions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine intermediate.

    Attachment of the Pyridin-2-yloxy Group: The final step involves the reaction of the pyrrolidine derivative with a pyridin-2-ol derivative under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Its structural features make it a candidate for the development of drugs targeting specific pathways in disease treatment.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-5-1-2-6-14(13)19-16(21)20-10-8-12(11-20)22-15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMWXJHPRDEFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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